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molecular formula C9H8BrClO2 B3022638 Methyl 4-(bromomethyl)-2-chlorobenzoate CAS No. 143572-60-5

Methyl 4-(bromomethyl)-2-chlorobenzoate

Cat. No. B3022638
M. Wt: 263.51 g/mol
InChI Key: LGEMXFQDNNYNGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07754742B2

Procedure details

Add benzoyl peroxide (308 mg, 1.27 mmol) to a mixture of methyl-3-chloro-4-metylbenzoate (4.7 g, 25.5 mmol) and N-bromosuccinimide (4.98 g, 28.00 mmol) in anhydrous carbon tetrachloride (100 mL). Reflux the reaction mixture for 4 hrs and cool to room temperature. Filter the reaction mixture and concentrate the filtrate to provide the title compound as a crude oil (7.6 g, 28.8 mmol). MS (m/z): 264 (M+1).
Quantity
308 mg
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
4.98 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[CH3:19][O:20][C:21](=[O:30])[C:22]1C=[CH:26][C:25]([CH3:28])=[C:24](Cl)[CH:23]=1.[Br:31]N1C(=O)CCC1=O.[C:39]([Cl:43])(Cl)(Cl)Cl>>[CH3:19][O:20][C:21](=[O:30])[C:22]1[CH:23]=[CH:24][C:25]([CH2:28][Br:31])=[CH:26][C:39]=1[Cl:43]

Inputs

Step One
Name
Quantity
308 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Two
Name
Quantity
4.7 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)C)Cl)=O
Name
Quantity
4.98 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Reflux the reaction mixture for 4 hrs
Duration
4 h
FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)CBr)Cl)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 28.8 mmol
AMOUNT: MASS 7.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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